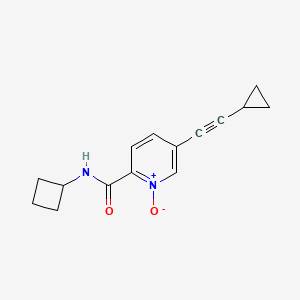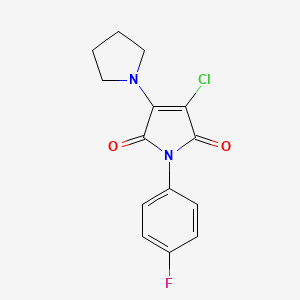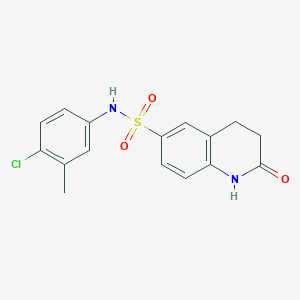![molecular formula C27H30F3N3O3 B10768694 N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10768694.png)
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, a phenylprop-2-enyl group, and a cyclohexanecarboxamide moiety, making it a subject of study for its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the phenylprop-2-enyl group: This step often involves a Heck reaction, where the benzimidazole derivative is coupled with a phenylprop-2-enyl halide in the presence of a palladium catalyst.
Attachment of the cyclohexanecarboxamide moiety: This can be done through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-enyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Substituted benzimidazole or phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole core can interact with DNA or proteins, potentially inhibiting their function. The phenylprop-2-enyl group may enhance the compound’s ability to penetrate cell membranes, while the cyclohexanecarboxamide moiety can modulate its binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide: Similar in structure but may have different substituents on the benzimidazole or phenyl rings.
Benzimidazole derivatives: Compounds with a benzimidazole core but different functional groups attached.
Cyclohexanecarboxamide derivatives: Compounds with a cyclohexanecarboxamide moiety but different aromatic or heterocyclic groups.
Uniqueness
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is unique due to its combination of a benzimidazole core, a phenylprop-2-enyl group, and a cyclohexanecarboxamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C27H30F3N3O3 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H29N3O.C2HF3O2/c29-25(21-13-5-2-6-14-21)26-18-17-24-27-22-15-7-8-16-23(22)28(24)19-9-12-20-10-3-1-4-11-20;3-2(4,5)1(6)7/h1,3-4,7-12,15-16,21H,2,5-6,13-14,17-19H2,(H,26,29);(H,6,7)/b12-9+; |
Clave InChI |
BGRKVRWMHIYPNM-NBYYMMLRSA-N |
SMILES isomérico |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(6-methoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B10768613.png)
![(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid](/img/structure/B10768629.png)
![8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B10768635.png)

![6-Nonenoic acid,8-[(2s,2'r,4's,5r,5's,7r,7'r,8r,9s,9's,10'r)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9'-[[(2S,5S,6R)-tetra](/img/structure/B10768642.png)
![N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B10768646.png)
![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B10768650.png)
![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10768661.png)
![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B10768665.png)
![Methyl 1-[8-[[3-(2-methoxycarbonylpyrrolidine-1-carbonyl)quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768668.png)

![2-[5-[[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10768701.png)
![2-[(7-Methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10768702.png)

